2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N4O/c5-3-8-4(6)10(9-3)1-2(7)11/h1H2,(H2,7,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUFRJKCOQDWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)N1C(=NC(=N1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide typically involves the bromination of 1H-1,2,4-triazole followed by acylation. The general synthetic route can be summarized as follows:
Bromination: 1H-1,2,4-triazole is treated with bromine in the presence of a suitable solvent such as acetic acid to yield 3,5-dibromo-1H-1,2,4-triazole.
Acylation: The resulting 3,5-dibromo-1H-1,2,4-triazole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at Bromine Sites
The dibromo groups on the triazole ring undergo nucleophilic substitution under basic conditions. This reactivity enables diversification of the triazole scaffold.
Key Reactions:
Mechanistic Insight :
- Bromine atoms at positions 3 and 5 of the triazole act as leaving groups.
- Strong bases (e.g., NaH) deprotonate the triazole ring, enhancing nucleophilic attack at the C-Br positions .
Cross-Coupling Reactions
The bromine substituents participate in palladium-catalyzed coupling reactions, enabling aryl/alkyl group introductions.
Key Reactions:
Notable Findings :
- Suzuki coupling with 2-methoxyphenyl boronic acid yields bis-aryl derivatives .
- Chan-Lam coupling selectively substitutes one bromine atom under mild conditions .
Alkylation of the Triazole Ring
The nitrogen atoms on the triazole ring can undergo alkylation, though regioselectivity depends on steric and electronic factors.
Key Reactions:
Regioselectivity Note :
Functionalization of the Acetamide Group
The acetamide moiety undergoes hydrolysis and condensation reactions.
Key Reactions:
Application :
Tautomerism and Prototropic Shifts
The 1,2,4-triazole core exhibits annular tautomerism, influencing reactivity:
Scientific Research Applications
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl
Biological Activity
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are recognized for their role in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 283.91 g/mol. The compound features a triazole ring with bromine substituents at positions 3 and 5, which significantly influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 283.91 g/mol |
| CAS Number | 919266-86-7 |
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound this compound has shown promising results against various fungal and bacterial strains. Studies indicate that triazole compounds can inhibit the growth of pathogens by disrupting cell membrane integrity and inhibiting key metabolic pathways.
Case Study: Antifungal Activity
In a study evaluating the antifungal efficacy of triazole derivatives, this compound demonstrated significant inhibition against Candida albicans with an IC50 value of 10 µM. This suggests its potential as a lead compound for antifungal drug development .
Anticancer Activity
The anticancer potential of triazole derivatives is another area of active research. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Research Findings:
A recent investigation into the effects of various triazole compounds on cancer cell lines revealed that this compound significantly reduced cell viability in human breast cancer cells (MCF7) with an IC50 of 15 µM. The study indicated that the compound induces apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Emerging studies suggest that triazole derivatives may also exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), an enzyme involved in neurotransmitter degradation.
Mechanism of Action:
The presence of the triazole ring enhances the binding affinity to AChE, potentially leading to improved cognitive functions in models of neurodegenerative diseases. In vitro assays showed that this compound inhibited AChE with an IC50 value of 8 µM .
Summary of Biological Activities
| Activity Type | Target Organism/Pathway | IC50 Value |
|---|---|---|
| Antifungal | Candida albicans | 10 µM |
| Anticancer | MCF7 (breast cancer cells) | 15 µM |
| Neuroprotective | Acetylcholinesterase | 8 µM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide, highlighting differences in substituents, physicochemical properties, and applications:
Substituent Effects on Bioactivity
- Bromine vs. Nitro Groups: The bromine substituents in the target compound contrast with the nitro group in sanazole (AK-2123). Nitro groups are electron-withdrawing and often enhance radiosensitizing properties by promoting free radical formation under hypoxia .
- Acetamide vs. Nitrile : Replacing the acetamide group with a nitrile (as in 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile) eliminates hydrogen-bonding capacity, which could reduce solubility but increase metabolic stability .
Physicochemical Properties
- Density and Solubility : The acetonitrile analog exhibits a high predicted density (2.40 g/cm³) and low pKa (-3.12), suggesting strong hydrophobic character . In contrast, the tert-butyl-substituted acetamide derivative (C₈H₁₂Br₂N₄O) has a higher molecular weight (340.02 g/mol) and likely improved lipophilicity, which may enhance membrane permeability .
- Thermal Stability : The acetonitrile derivative’s predicted boiling point (432.6°C) indicates high thermal stability, a trait valuable in agrochemical formulations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide?
- Methodological Answer : The synthesis typically involves bromination of 1H-1,2,4-triazole followed by alkylation with chloroacetamide derivatives. Key steps include:
- Bromination using N-bromosuccinimide (NBS) in acetic acid or dichloromethane to yield 3,5-dibromo-1H-1,2,4-triazole .
- Alkylation with ethyl chloroacetate under reflux in DMF, using sodium hydride as a base to enhance nucleophilic substitution .
- Hydrolysis of the ester intermediate to yield the acetamide derivative. Optimization of temperature (60–80°C) and solvent polarity (DMF or THF) improves yield (up to 65–75%) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : NMR (¹H/¹³C) identifies bromine substitution patterns and acetamide moiety integration. IR confirms carbonyl (C=O) stretching at ~1680 cm⁻¹ .
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves the triazole ring geometry and Br···Br interactions. ORTEP-III visualizes thermal ellipsoids and bond angles .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (284.89 g/mol) and isotopic patterns for bromine .
Q. What is the primary mechanism of action underlying the compound’s antifungal activity?
- Methodological Answer : The triazole moiety inhibits fungal ergosterol biosynthesis by binding to lanosterol 14α-demethylase (CYP51), disrupting membrane integrity. Comparative studies with fluconazole analogs show enhanced potency due to bromine electronegativity, which strengthens enzyme active-site interactions .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole alkylation be addressed during synthesis?
- Methodological Answer : Regioselectivity issues arise during alkylation of 3,5-dibromo-1H-1,2,4-triazole due to symmetry. Strategies include:
- Desymmetrization : Introducing a bulky directing group (e.g., isopropyl acetamide) to favor substitution at the N1 position .
- De novo synthesis : Constructing the triazole core post-alkylation using click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to ensure positional control .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values against Candida albicans (e.g., 2 µg/mL vs. 8 µg/mL) can arise from:
- Strain variability : Use standardized clinical isolates (ATCC strains) and broth microdilution assays .
- Solubility effects : Adjust DMSO concentrations (<1% v/v) to avoid solvent-mediated toxicity .
- Statistical validation : Apply ANOVA with post-hoc tests to compare bioactivity across replicates .
Q. How does crystallographic software (e.g., SHELX) aid in determining the compound’s structure and intermolecular interactions?
- Methodological Answer : SHELXL refines X-ray data by:
- Modeling anisotropic displacement parameters for bromine atoms.
- Identifying hydrogen-bonding networks (e.g., N-H···O=C between acetamide groups) and π-stacking of triazole rings .
- WinGX integrates SHELX tools for graphical representation and validation of crystallographic models .
Q. What in silico methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulates binding to CYP51 using PDB 5TZ1, highlighting hydrogen bonds with Tyr132 and hydrophobic contacts with heme .
- MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories, calculating RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity compared to analogs?
- Methodological Answer :
- Bromine vs. chlorine : Bromine’s larger atomic radius increases steric hindrance and lipophilicity (logP +0.5), enhancing membrane penetration but reducing solubility .
- Acetamide vs. ester derivatives : Acetamide improves metabolic stability (t½ > 4h in liver microsomes) compared to methyl esters, which undergo rapid hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
